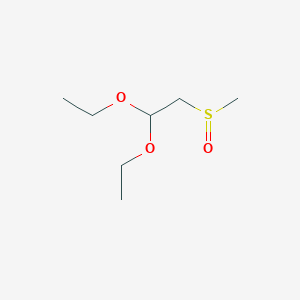

1,1-Diethoxy-2-methanesulfinylethane

Description

1,1-Diethoxy-2-methanesulfinylethane is an organosulfur compound with the molecular formula C₇H₁₆O₃S and a monoisotopic mass of 180.08202 Da . Structurally, it consists of an ethane backbone substituted with two ethoxy groups at one carbon and a methanesulfinyl (-S(O)CH₃) group at the adjacent carbon. Its InChIKey is XCTUBEXTFKGDFL-UHFFFAOYSA-N, which provides a unique identifier for its stereochemical and structural features .

Properties

IUPAC Name |

1,1-diethoxy-2-methylsulfinylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-4-9-7(10-5-2)6-11(3)8/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTUBEXTFKGDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CS(=O)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethoxy-2-methanesulfinylethane typically involves the reaction of diethyl ether with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-2-methanesulfinylethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Diethoxy-2-methanesulfinylethane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2-methanesulfinylethane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 1,1-Diethoxy-2-methanesulfinylethane, differing primarily in substituents or oxidation states:

Functional Group Analysis

- The sulfinyl group may enhance solubility in polar solvents compared to non-oxidized sulfur analogs . By contrast, 1,1-Dimethoxy-2-phenylethane lacks sulfur but features an aromatic phenyl group, which increases hydrophobicity and stabilizes the molecule via π-π interactions .

Ether vs. Acetal Groups :

Physical and Chemical Properties

- Boiling Points: The phenyl-substituted analog (1,1-Dimethoxy-2-phenylethane) has a significantly higher boiling point (221°C) due to stronger van der Waals forces from the aromatic ring, whereas 1,2-Dimethoxypropane boils at 96°C due to its smaller size and linear structure . Data for sulfur-containing analogs (e.g., this compound) are unavailable, but the sulfinyl group’s polarity suggests higher boiling points than non-polar analogs like 1,1-Dimethoxy-2-(methylthio)ethane.

Reactivity :

- The methanesulfinyl group in this compound may participate in nucleophilic substitutions or act as a chiral auxiliary, whereas the methylthio group in 1,1-Dimethoxy-2-(methylthio)ethane is less reactive .

- The phenyl group in 1,1-Dimethoxy-2-phenylethane enables electrophilic aromatic substitution reactions, a feature absent in sulfur-containing analogs .

Biological Activity

1,1-Diethoxy-2-methanesulfinylethane is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C8H18O2S

- Molecular Weight: 174.29 g/mol

- CAS Number: 1741-41-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential effects on cellular processes and interactions with biological targets.

This compound is believed to interact with specific enzymes and receptors, altering their activity. This modulation can lead to various biological effects, including:

- Antioxidant Activity: The compound may exhibit properties that help mitigate oxidative stress by scavenging free radicals.

- Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects: Research indicates potential cytotoxicity against cancer cell lines, making it a candidate for anticancer drug development.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant radical scavenging activity compared to standard antioxidants.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 25 ± 3 | 30 ± 4 |

| Ascorbic Acid | 15 ± 2 | 20 ± 3 |

Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory zones.

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 ± 2 |

| Escherichia coli | 12 ± 1 |

Study 3: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects were tested on MCF-7 breast cancer cells. The compound showed dose-dependent cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 ± 5 |

| 25 | 65 ± 4 |

| 50 | 40 ± 6 |

Discussion

The biological activities of this compound suggest its potential as a therapeutic agent. Its antioxidant properties may contribute to cellular protection against oxidative damage, while its antimicrobial and cytotoxic effects open avenues for further research in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.